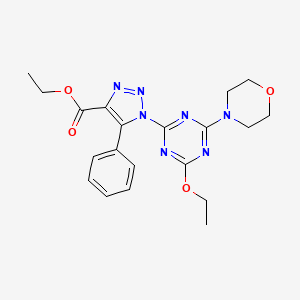![molecular formula C23H30N2O3 B6104499 N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide, commonly known as U-47700, is a synthetic opioid that has been gaining popularity in the research community due to its potent analgesic effects. U-47700 has been found to be a highly selective agonist of the μ-opioid receptor, making it a promising candidate for the development of new pain management drugs.
Wirkmechanismus
U-47700 is a highly selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When U-47700 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception. U-47700 also activates the reward pathway in the brain, which can lead to addiction and other negative side effects.
Biochemical and Physiological Effects:
U-47700 has been found to have potent analgesic effects in animal models, with a potency similar to that of morphine. However, U-47700 has also been found to have a much shorter duration of action than morphine, which may make it less useful as a pain management drug. U-47700 has also been found to have a number of negative side effects, including respiratory depression, sedation, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages for use in laboratory experiments. Its high potency and selectivity for the μ-opioid receptor make it a useful tool for studying the mechanisms of opioid action. However, U-47700 also has several limitations. Its short duration of action and potential for addiction may make it less useful for long-term studies, and its negative side effects may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on U-47700. One area of interest is the development of new pain management drugs based on the structure of U-47700. Researchers are also exploring the potential use of U-47700 in the treatment of opioid addiction, as well as its potential use in other areas of medicine. Finally, researchers are investigating the mechanisms of action of U-47700 and other opioids, with the goal of developing new drugs with fewer side effects and a lower potential for addiction.
Synthesemethoden
The synthesis of U-47700 involves the reaction of 3,4-dimethoxybenzaldehyde with 1-(3,4-dimethoxyphenyl)propan-1-one to form 3,4-dimethoxy-N-allylbenzeneethanamine. This compound is then reacted with benzoyl chloride and pyrrolidine to form U-47700. The synthesis of U-47700 is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
U-47700 has been studied extensively for its potential use as a pain management drug. Its high selectivity for the μ-opioid receptor makes it a promising candidate for the development of new analgesic drugs with fewer side effects than traditional opioids. U-47700 has also been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propyl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-20(19-11-12-21(27-2)22(15-19)28-3)24-23(26)18-9-7-17(8-10-18)16-25-13-5-6-14-25/h7-12,15,20H,4-6,13-14,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGZCAZOMNFMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)
![3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B6104434.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)

![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)
![1-cyclopentyl-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104486.png)

![1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine](/img/structure/B6104507.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6104511.png)
![2-{1-cyclohexyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104519.png)
![N-[4-(methylthio)benzyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104526.png)